

Structural Elucidation of Novel 1-m-Tolyl-1H-Pyrazole Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 1-m-Tolyl-1H-pyrazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of novel **1-m-tolyl-1H-pyrazole** derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The inclusion of a meta-tolyl group can influence the pharmacological profile of these molecules. This guide details the synthetic methodologies, spectroscopic characterization, and analytical data for key **1-m-tolyl-1H-pyrazole** derivatives, offering a foundational resource for researchers in the field.

Synthesis of 1-m-Tolyl-1H-Pyrazole Derivatives

The synthesis of **1-m-tolyl-1H-pyrazole** derivatives can be achieved through various established methods. A common and versatile approach is the Knorr pyrazole synthesis, which involves the condensation of a β -diketone with a hydrazine derivative.[3] Another effective method is the temperature-controlled divergent synthesis from α,β -unsaturated tosylhydrazones, which can yield either pyrazoles or 1-tosyl-1H-pyrazoles.[4]

Experimental Protocol: Synthesis of 5-phenyl-3-(m-tolyl)-1H-pyrazole

A representative protocol for the synthesis of 5-phenyl-3-(m-tolyl)-1H-pyrazole from its tosylated precursor is described below. This two-step process first yields the N-tosylated

pyrazole, which is subsequently deprotected.

Step 1: Synthesis of 5-phenyl-3-(m-tolyl)-1-tosyl-1H-pyrazole^[4]

- A mixture of the starting α,β -unsaturated tosylhydrazone (0.2 mmol) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equivalent) is prepared in ethanol (2.0 mL).
- The reaction mixture is stirred at 95 °C under air for 12 hours.
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.
- The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield the pure 5-phenyl-3-(m-tolyl)-1-tosyl-1H-pyrazole.

Step 2: Deprotection to 5-phenyl-3-(m-tolyl)-1H-pyrazole

While the search results provide detailed data for the final product, a specific protocol for the deprotection of the tosyl group was not explicitly detailed for this particular molecule. However, standard methods for N-detosylation, such as treatment with a strong acid (e.g., trifluoroacetic acid) or a reducing agent (e.g., magnesium in methanol), are commonly employed in organic synthesis.

Structural Characterization Data

The structural elucidation of the synthesized **1-m-tolyl-1H-pyrazole** derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data for 5-phenyl-3-(m-tolyl)-1-tosyl-1H-pyrazole

The following table summarizes the key spectroscopic data for the N-tosylated intermediate.

Data Type	Parameters	Observed Values
^1H NMR	(500 MHz, CDCl_3), δ (ppm)	7.71 (s, 1H), 7.61 (d, J = 8.2 Hz, 3H), 7.49–7.44 (m, 5H), 7.29 (t, J = 7.6 Hz, 1H), 7.19 (d, J = 8.2 Hz, 3H), 6.60 (s, 1H), 2.39 (s, 3H), 2.35 (s, 3H) [4]
^{13}C NMR	(125 MHz, CDCl_3), δ (ppm)	155.41, 149.44, 145.28, 138.44, 134.88, 131.23, 130.13, 130.03, 129.64, 129.46, 128.60, 127.99, 127.81, 127.08, 123.64, 109.72, 21.69, 21.44 [4]
HRMS	(ESI)	Calculated for $\text{C}_{23}\text{H}_{21}\text{N}_2\text{O}_2\text{S}$: [M+H] $^+$ 389.1318, Found 389.1317 [4]

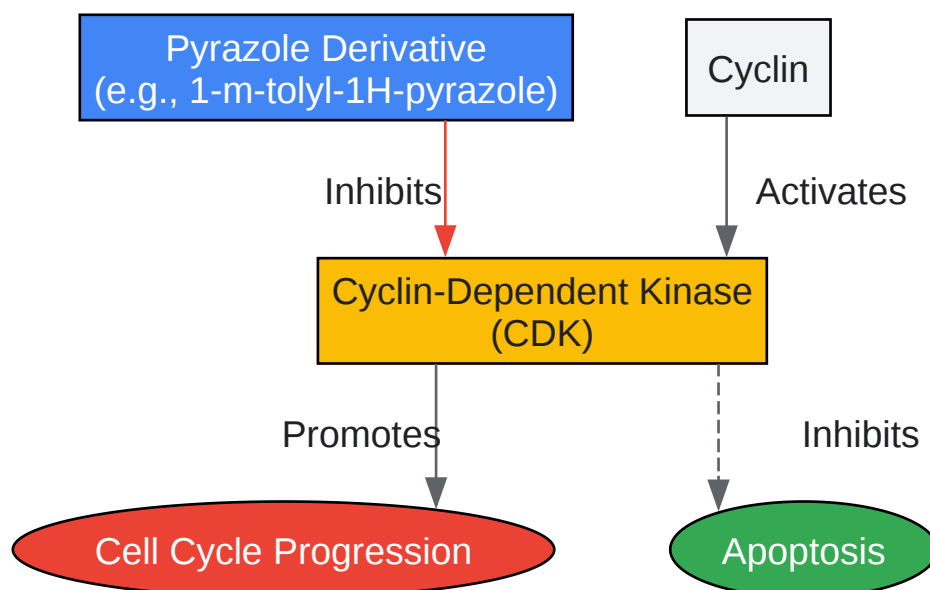
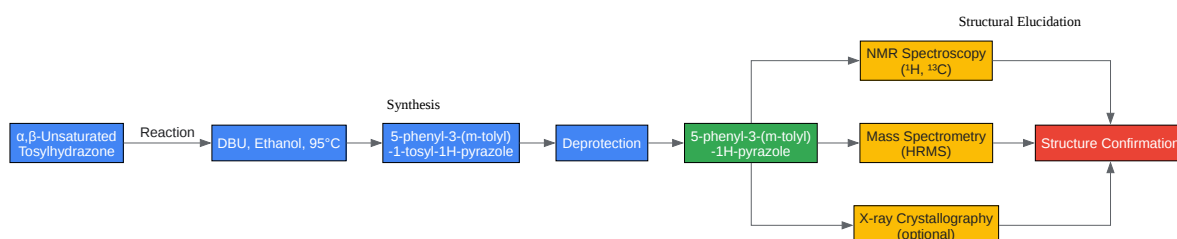
Spectroscopic Data for 5-phenyl-3-(m-tolyl)-1H-pyrazole

The following table summarizes the key spectroscopic data for the final deprotected product.

Data Type	Parameters	Observed Values
¹ H NMR	(400 MHz, DMSO-d ₆), δ (ppm)	13.25 (s, 1H), 7.71 (d, J = 7.1 Hz, 2H), 7.55 (s, 1H), 7.50 (d, J = 7.1 Hz, 1H), 7.29 (t, J = 7.5 Hz, 2H), 7.17 (t, J = 7.3 Hz, 2H), 7.03 (s, 1H), 6.98 (d, J = 7.3 Hz, 1H), 2.20 (s, 3H)
¹³ C NMR	(100 MHz, DMSO-d ₆), δ (ppm)	138.02, 128.91, 127.84, 125.79, 125.18, 122.38, 99.67, 21.21
HRMS	(ESI)	Calculated for C ₁₆ H ₁₅ N ₂ : [M+H] ⁺ 235.1230, Found 235.1234

Experimental Workflows and Signaling Pathways

Visual representations of experimental workflows and biological signaling pathways can aid in understanding the processes involved in the study of these novel compounds.



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References

- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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